1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine
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Overview
Description
1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activity .
Preparation Methods
The synthesis of 1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine involves several steps. One common synthetic route includes the reaction of 4-chlorophenol with 2-bromobenzyl bromide to form 2-(4-chlorophenoxy)benzyl bromide. This intermediate is then reacted with piperidin-3-amine under basic conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.
Scientific Research Applications
1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine can be compared with other piperidine derivatives, such as:
Piperazine: Another six-membered heterocycle with two nitrogen atoms, used in various pharmaceuticals.
Piperidinone: A ketone derivative of piperidine, known for its biological activity.
Spiropiperidines: Compounds with a spiro-connected piperidine ring, used in drug design. The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties.
Biological Activity
1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine, also known as N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine, is a compound with significant potential in medicinal chemistry. Its molecular formula is C18H21ClN2O, and it has a molecular weight of approximately 316.8 g/mol. This compound features a piperidine ring that is substituted with a chlorophenoxy group, which contributes to its unique biological activities and interactions within biological systems.
Research indicates that this compound may interact with specific receptors or enzymes, modulating their activity. This interaction is crucial for understanding its effects on various signaling pathways associated with cell growth and apoptosis. Ongoing studies aim to clarify these interactions, which could lead to novel therapeutic applications.
Antimicrobial Activity
Preliminary studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The minimum inhibitory concentration (MIC) values for these bacteria range from 31.25 to 62.5 µg/mL, indicating its potential as an antimicrobial agent .
Neuropharmacological Effects
This compound may also have neuropharmacological implications. Compounds with similar structures have been studied for their effects on dopamine receptors, particularly the D3 receptor, which is involved in neuropsychiatric disorders. The ability of this compound to selectively engage with dopamine receptors could position it as a candidate for treating conditions like schizophrenia or Parkinson’s disease .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
N-phenylpiperidin-4-amine | Piperidine ring with a phenyl substitution | Lacks chlorophenoxy group |
1-N-Boc-4-(Phenylamino)piperidine | Piperidine ring with a Boc protecting group | Different functionalization |
Norfentanyl | Piperidine structure with an acetamide group | Opioid receptor activity |
This compound | Piperidine ring with chlorophenoxy group | Potential antimicrobial and neuropharmacological activity |
This comparative analysis highlights how the presence of the chlorophenoxy group in this compound may enhance its therapeutic efficacy compared to structurally similar compounds.
Case Studies and Research Findings
Several case studies have documented the biological activity of piperidine derivatives, emphasizing their therapeutic potential:
- Antimicrobial Studies : A study conducted by Narayana et al. demonstrated the antimicrobial efficacy of various piperidine derivatives against standard bacterial strains, establishing a framework for further exploration of related compounds like this compound .
- Neuropharmacological Research : Research on dopamine receptor agonists has shown that compounds targeting D3 receptors can significantly influence neurodegenerative processes, suggesting that similar mechanisms may be applicable to our compound .
- Antiviral Activity : The antiviral screening of piperidine derivatives against HIV and other viruses suggests that structural modifications can lead to enhanced efficacy, hinting at possible applications for this compound in viral therapeutics .
Properties
CAS No. |
919119-27-0 |
---|---|
Molecular Formula |
C18H21ClN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
1-[[2-(4-chlorophenoxy)phenyl]methyl]piperidin-3-amine |
InChI |
InChI=1S/C18H21ClN2O/c19-15-7-9-17(10-8-15)22-18-6-2-1-4-14(18)12-21-11-3-5-16(20)13-21/h1-2,4,6-10,16H,3,5,11-13,20H2 |
InChI Key |
JZDMRXWNKQYQNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2OC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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